molecular formula C13H17BClNO3 B578296 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1218791-12-8

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B578296
CAS No.: 1218791-12-8
M. Wt: 281.543
InChI Key: BACIYPAZHNHGPX-UHFFFAOYSA-N
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Description

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide moiety substituted with a chloro group and a dioxaborolane ring. The presence of the boron-containing dioxaborolane ring makes it particularly useful in organic synthesis and medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the reaction of 4-chloro-2-nitrobenzoic acid with pinacol borane in the presence of a palladium catalyst to form the boronic ester. This intermediate is then reduced to the corresponding amine, followed by acylation to yield the final benzamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The boronic ester moiety participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The nitro group in intermediates can be reduced to amines using common reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Hydrogen Gas/Metal Hydrides: Employed in reduction reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

    Substituted Benzamides: Formed through substitution reactions.

    Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Another boron-containing compound with similar reactivity but different applications.

    4-Chloro-2-nitrobenzoic Acid: A precursor in the synthesis of the target compound.

    Pinacol Borane: Used in the formation of boronic esters.

Uniqueness

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a chloro-substituted benzamide and a boronic ester moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile tool in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClNO3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7H,1-4H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACIYPAZHNHGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675184
Record name 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-12-8
Record name 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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